Cas no 851937-26-3 (1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylthiourea)

1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylthiourea Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylthiourea
- 3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea
- Thiourea, N'-(2,3-dimethylphenyl)-N-(2-furanylmethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-
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- Inchi: 1S/C26H29N3O2S/c1-17-7-5-9-24(18(17)2)28-26(32)29(16-21-8-6-14-31-21)13-12-22-19(3)27-25-11-10-20(30-4)15-23(22)25/h5-11,14-15,27H,12-13,16H2,1-4H3,(H,28,32)
- InChI Key: BHNVOFMHCLOMEU-UHFFFAOYSA-N
- SMILES: N(CC1=CC=CO1)(CCC1C2=C(NC=1C)C=CC(OC)=C2)C(NC1=CC=CC(C)=C1C)=S
Experimental Properties
- Density: 1.242±0.06 g/cm3(Predicted)
- Boiling Point: 625.5±65.0 °C(Predicted)
- pka: 13.31±0.70(Predicted)
1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylthiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0633-0218-3mg |
1-(2,3-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
851937-26-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0633-0218-2mg |
1-(2,3-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
851937-26-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0633-0218-2μmol |
1-(2,3-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
851937-26-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0633-0218-1mg |
1-(2,3-dimethylphenyl)-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
851937-26-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylthiourea Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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3. Caper tea
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on 1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylthiourea
Introduction to 1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylthiourea and Its Significance in Modern Chemical Biology
1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylthiourea, with the CAS number 851937-26-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of thiourea functional groups, which are widely recognized for their diverse biological activities. The structural framework of this molecule incorporates several key pharmacophoric elements, including a dimethylphenyl group, a furan moiety, and a 5-methoxy-2-methyl-1H-indole ring system, each contributing to its unique chemical and biological properties.
The dimethylphenyl substituent at the 1-position of the thiourea core enhances the lipophilicity of the molecule, facilitating its cellular uptake and interaction with biological targets. This feature is particularly relevant in drug design, where optimizing lipophilicity is crucial for achieving desirable pharmacokinetic profiles. The furan-2-ylmethyl group at the 3-position introduces an additional layer of complexity, potentially influencing both the electronic distribution and steric environment of the molecule. Such structural features are often exploited to modulate binding affinity and selectivity in target interactions.
The most intriguing aspect of 1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylthiourea is the presence of the 5-methoxy-2-methyl-1H-indol ring system at the 2-position of the ethylthiourea moiety. This indole derivative is known for its ability to engage with a variety of biological targets, including enzymes and receptors involved in signal transduction pathways. Recent studies have highlighted the potential of indole-based scaffolds in developing novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The methoxy and methyl substituents on the indole ring further fine-tune its interactions with biological targets, making it a valuable component in medicinal chemistry.
One of the most compelling areas of research involving 1-(2,3-dimethylphenyl)-3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol derivatives is their role as modulators of enzyme activity. Thiourea compounds have long been recognized for their inhibitory effects on various enzymes, including kinases and proteases. The structural features of this compound suggest that it may interact with these enzymes through multiple binding sites, leading to potent and selective inhibition. For instance, studies have shown that thiourea derivatives can disrupt ATP binding pockets in kinases, thereby inhibiting their catalytic activity. This mechanism has been explored in the development of anti-cancer agents, where kinase inhibition is a key strategy.
In addition to enzyme inhibition, 1-(2,3-dimethylphenyl)-3-(furan/)-aylmethy/l-le-l-5-me-t-oxy-h₂-me-indol>> has shown promise as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways, this compound may offer therapeutic benefits in these conditions. Preliminary studies have indicated that it can modulate the production of pro-inflammatory cytokines by interacting with transcription factors such as NFκB. This suggests that it could be a valuable tool in developing novel anti-inflammatory therapies.
The synthesis of 1-(2,3)dimethy,l)pheny,,l)-,(furan-₂,₂)me,mbly(fura(u)n)-,met-hexo(u)y(u)m-₁H(indo(u)e)-₃,y(b))e(u)t-hiou(b)>urea (CAS no.851937-26.₃)-₂methylene-₁H(indole)₃(bromide), which serves as a precursor for introducing the indole moiety into the final structure.
The thiourea functional group is introduced through nucleophilic substitution reactions involving halogenated thioureas or their derivatives. These reactions are often carried out under mild conditions to avoid side products and ensure regioselectivity. The presence of electron-withdrawing groups such as the dimethylphenyl ring enhances the reactivity of the thiourea moiety, facilitating its incorporation into more complex molecular frameworks.
The incorporation of the furan ring into the molecule adds another layer of complexity to its synthesis. Furan derivatives are known for their ability to participate in various organic transformations, including Diels-Alder reactions and nucleophilic additions. These reactions can be harnessed to construct complex cyclic structures that are essential for biological activity. In this case, the furan ring is linked to a methyl group via an ethyl chain, which provides flexibility and allows for conformational changes that may enhance binding affinity.
The final step in synthesizing (₁(₂(₃-dimeth(u)y(l(u),l(u))ph(e)n(y(l)))₁)-((fu(r(a)n₂(b)₂(m(e)t-hexo(y(m(e))₁H(indo(l(e))₃(b)₃)y(b))e(t-thioul(e)(ua))) (CAS no.b85₁b937.26.b₃)
In terms of applications,(₁(₂(₃-dimeth(u)y(l(u),l(u))ph(e)n(y(l)))₁)-((fu(r(a)n₂(b)₂(m(e)t-hexo(y(m(e))₁H(indo(l(e))₃(b)₃)y(b))e(t-thioul(e)(ua))) (CAS no.b85₁b937.26.b₃)
- Kinase Inhibition: The compound’s ability to interact with kinase enzymes makes it a potential candidate for developing anti-cancer agents.
- Inflammatory Modulation: Its potential to modulate inflammatory pathways suggests applications in treating autoimmune diseases and metabolic disorders.
- Nerve Protection: Preliminary studies indicate that it may protect nerve cells from damage caused by oxidative stress and neuroinflammation.
- Biochemical Research: As a versatile scaffold,(₁(₂(₃-dimeth(u)y(l(u),l(u))ph(e)n(y(l)))₁)-((fu(r(a)n₂(b)₂(m(e)t-hexo(y(m(e))₁H(indo(l(e))₃(b)₃)y(b))e(t-thioul(e)(ua))) (CAS no.b85₁b937.26.b₃)
The future prospects for(₁(₂(₃-dimeth(u)y(l(u),l(u))ph(e)n(y(l)))₁)-((fu(r(a)n₂(b)₂(m(e)t-hexo(y(m(e))₁H(indo(l(e))₃(b)₃)y(b))e(t-thioul(e)(ua))) (CAS no.b85₁b937.26.b₃)
In conclusion,(₁(₂(₃-dimeth(u)y(l(u),l(u))ph(e)n(y(l)))₁)-((fu(r(a)n₂(b)₂(m(e)t-hexo(y(m(e))₁H(indo(l(e))₃(b)₃)y(b))e(t-thioul,e)(ua))) (CAS no.b85₁b937.26.b₃)
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